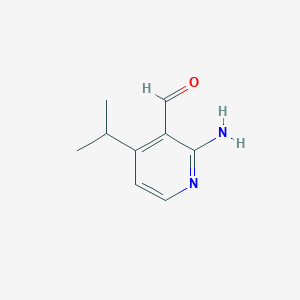![molecular formula C13H23ClN2O2 B12446676 Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride](/img/structure/B12446676.png)
Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride is a heterocyclic compound with a complex structure. It is primarily used in research settings due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its tricyclic framework, which includes nitrogen atoms, making it an interesting subject for studies related to heterocyclic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of tert-butyl esters and diazatricyclic intermediates. The process may involve:
Cyclization Reaction: Using a suitable catalyst and solvent, the precursors undergo cyclization to form the tricyclic structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the tricyclic structure can participate in substitution reactions, where substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted tricyclic compounds.
科学的研究の応用
Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the tricyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, alter receptor activity, or interfere with cellular processes, depending on its specific application.
類似化合物との比較
Similar Compounds
Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate: The non-hydrochloride form of the compound.
Hexahydro-1H-4,7-epiminoisoindole-2(3H)-carboxylate hydrochloride: A structurally related compound with similar properties.
Uniqueness
Tert-butyl 4,10-diazatricyclo[5210(2),?]decane-4-carboxylate hydrochloride is unique due to its specific tricyclic structure and the presence of nitrogen atoms
特性
分子式 |
C13H23ClN2O2 |
|---|---|
分子量 |
274.79 g/mol |
IUPAC名 |
tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-13(2,3)17-12(16)15-6-8-9(7-15)11-5-4-10(8)14-11;/h8-11,14H,4-7H2,1-3H3;1H |
InChIキー |
VVDCUGIMFJWEMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
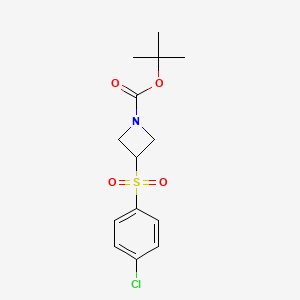
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
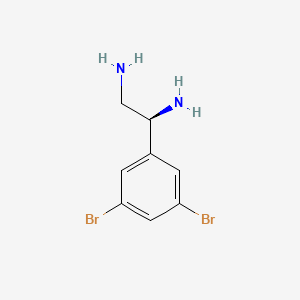


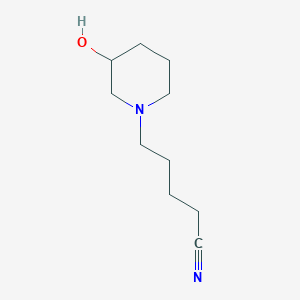
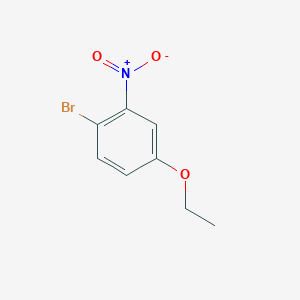
![1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B12446636.png)
methyl}methylcarbamate](/img/structure/B12446647.png)
![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)
![N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)
![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)
